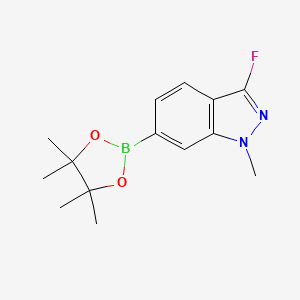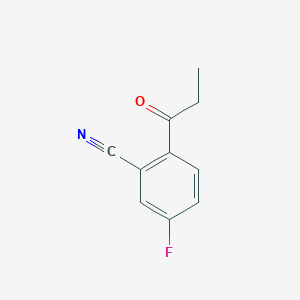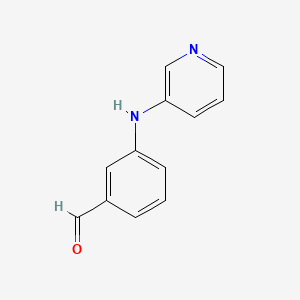
3-(3-Pyridinylamino)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Pyridinylamino)benzaldehyde is an organic compound that features both a pyridine ring and a benzaldehyde moiety. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity. The presence of both an aldehyde group and a pyridine ring allows it to participate in a variety of chemical reactions, making it a versatile building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridinylamino)benzaldehyde typically involves the reaction of 3-aminopyridine with benzaldehyde under controlled conditions. One common method is the condensation reaction, where 3-aminopyridine is reacted with benzaldehyde in the presence of an acid catalyst to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the imine intermediate, which is then hydrolyzed to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods ensure higher yields and purity of the product while minimizing the production time and cost .
化学反应分析
Types of Reactions: 3-(3-Pyridinylamino)benzaldehyde undergoes various types of chemical reactions, including:
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: 3-(3-Pyridinylamino)benzoic acid.
Reduction: 3-(3-Pyridinylamino)benzyl alcohol.
Substitution: 3-(3-Pyridinylamino)-4-nitrobenzaldehyde (in the case of nitration).
科学研究应用
3-(3-Pyridinylamino)benzaldehyde has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-(3-Pyridinylamino)benzaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The pyridine ring can interact with aromatic residues in proteins, affecting their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
相似化合物的比较
3-(3-Pyridinylamino)benzaldehyde can be compared with other similar compounds, such as:
3-(2-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 2-position of the pyridine ring.
3-(4-Pyridinylamino)benzaldehyde: Similar structure but with the amino group attached to the 4-position of the pyridine ring.
3-(3-Pyridinylamino)benzoic acid: The aldehyde group is oxidized to a carboxylic acid.
Uniqueness: The unique combination of the aldehyde group and the 3-pyridinylamino moiety in this compound allows it to participate in a diverse range of chemical reactions and makes it a valuable intermediate in organic synthesis .
属性
CAS 编号 |
628311-21-7 |
|---|---|
分子式 |
C12H10N2O |
分子量 |
198.22 g/mol |
IUPAC 名称 |
3-(pyridin-3-ylamino)benzaldehyde |
InChI |
InChI=1S/C12H10N2O/c15-9-10-3-1-4-11(7-10)14-12-5-2-6-13-8-12/h1-9,14H |
InChI 键 |
UNEFTLSTTUCJQR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)NC2=CN=CC=C2)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(5-Phenyl-2-pyrimidin-5-ylquinazolin-4-yl)amino]methyl]benzamide](/img/structure/B13985781.png)
![[(3-Nitrophenyl)methylidene]hydrazine](/img/structure/B13985789.png)

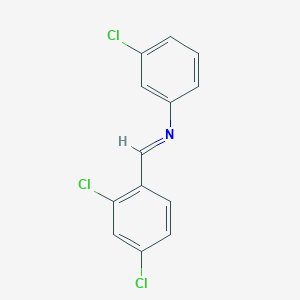
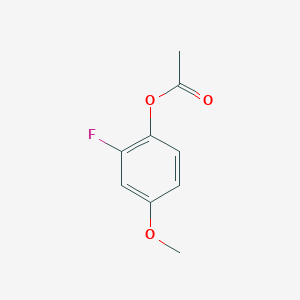
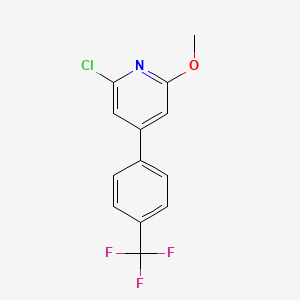
![(R)-1-[4-(trifluoromethyl)phenyl]pentylamine](/img/structure/B13985819.png)

![4-Azoniaspiro[3.5]nonane, perchlorate](/img/structure/B13985822.png)
![Methyl 5-amino-6-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B13985824.png)
![7-Methyltetrazolo[1,5-a]quinazolin-5(1H)-one](/img/structure/B13985825.png)

